molecular formula C20H17N5OS B285541 N-(naphthalen-1-yl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide

N-(naphthalen-1-yl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide

Cat. No.: B285541
M. Wt: 375.4 g/mol
InChI Key: PODOHANMGXRCDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(naphthalen-1-yl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide, also known as NPTP, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. NPTP is a tetrazole-based compound that exhibits unique biochemical and physiological effects, making it an attractive candidate for various research studies.

Scientific Research Applications

N-(naphthalen-1-yl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide has shown significant potential in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the growth of tumor xenografts in mice, making it a promising candidate for cancer therapy.
In addition to its potential in cancer research, this compound has also shown promise in the field of neuroscience. Studies have shown that this compound exhibits neuroprotective effects against oxidative stress-induced cell death in neuronal cells. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism of action is through the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and -9.
Biochemical and Physiological Effects:
This compound exhibits unique biochemical and physiological effects that make it an attractive candidate for various research studies. Studies have shown that this compound exhibits potent antioxidant activity, which may contribute to its neuroprotective effects. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(naphthalen-1-yl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide is its relatively simple synthesis method, which allows for the production of large quantities of the compound. This compound also exhibits potent biological activity at relatively low concentrations, making it a cost-effective candidate for various research studies. However, one limitation of this compound is its limited solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-(naphthalen-1-yl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide. One area of interest is in the development of this compound-based cancer therapies. Further studies are needed to elucidate the mechanism of action of this compound and to determine its efficacy and safety in animal models and clinical trials. Another area of interest is in the development of this compound-based neuroprotective agents, which may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Conclusion:
In conclusion, this compound, or this compound, is a novel compound that exhibits unique biochemical and physiological effects. This compound has shown significant potential in various scientific research applications, including cancer research and neuroscience. Further studies are needed to fully elucidate the mechanism of action of this compound and to determine its potential applications in the development of novel therapies for various diseases.

Synthesis Methods

The synthesis of N-(naphthalen-1-yl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide involves a multistep process that includes the reaction of naphthalene-1-carboxylic acid with thionyl chloride, followed by the reaction of the resultant acid chloride with 1-phenyl-1H-tetrazole-5-thiol. The final step involves the reaction of the resulting thioester with propionyl chloride to yield this compound. The synthesis of this compound is relatively straightforward and can be achieved in moderate to good yields.

Properties

Molecular Formula

C20H17N5OS

Molecular Weight

375.4 g/mol

IUPAC Name

N-naphthalen-1-yl-3-(1-phenyltetrazol-5-yl)sulfanylpropanamide

InChI

InChI=1S/C20H17N5OS/c26-19(21-18-12-6-8-15-7-4-5-11-17(15)18)13-14-27-20-22-23-24-25(20)16-9-2-1-3-10-16/h1-12H,13-14H2,(H,21,26)

InChI Key

PODOHANMGXRCDW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCC(=O)NC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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